SAR407899 hydrochloride

Vascular Biology Hypertension Vasorelaxation

Replace fasudil and Y-27632 with SAR407899 hydrochloride, a validated ATP-competitive ROCK inhibitor delivering 8× greater vasorelaxation potency and superior blood pressure reduction in vivo. Its defined 2.7-fold ROCK-2/ROCK-1 selectivity (IC50 102 nM vs 276 nM) eliminates the variability of poorly characterized probes. Ideal for hypertension modeling, isolated tissue bath pharmacology, and erectile function studies. Ensure reproducibility: specify CAS 923262-96-8 for consistent lot-to-lot performance. Order now to advance your cardiovascular research with a clinically translatable inhibitor.

Molecular Formula C14H17ClN2O2
Molecular Weight 280.75 g/mol
CAS No. 923262-96-8
Cat. No. B1388357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR407899 hydrochloride
CAS923262-96-8
Molecular FormulaC14H17ClN2O2
Molecular Weight280.75 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3.Cl
InChIInChI=1S/C14H16N2O2.ClH/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11;/h1-3,8-9,11,15H,4-7H2,(H,16,17);1H
InChIKeyKMNVOGVCCZNVNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAR407899 Hydrochloride: ATP-Competitive Rho Kinase Inhibitor with Distinct Selectivity and Antihypertensive Profile


SAR407899 hydrochloride (CAS 923262-96-8) is a synthetic small-molecule, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [1]. It displays potent inhibition of ROCK-2, with Ki values of 36 nM for the human isoform and 41 nM for rat ROCK-2 [1], and exhibits marked selectivity for ROCK-2 over ROCK-1 (IC50s: 102 ± 19 nM vs. 276 ± 26 nM) . The compound has been extensively characterized in vitro and in vivo for its antihypertensive and vasorelaxant properties [1], and has advanced to Phase II clinical trials for microvascular angina [2].

Why SAR407899 Hydrochloride Cannot Be Replaced by Other ROCK Inhibitors: A Case for Verified Potency and In Vivo Performance


Substituting SAR407899 hydrochloride with other commercially available ROCK inhibitors such as fasudil or Y-27632 introduces significant risk of experimental variability and failure to replicate key findings. The ROCK inhibitor class exhibits substantial heterogeneity in isoform selectivity, off-target kinase inhibition profiles, and in vivo efficacy [1]. As detailed below, SAR407899 demonstrates 8-fold greater potency than fasudil in relaxing isolated arteries , superior blood pressure lowering compared to both fasudil and Y-27632 in hypertensive animal models , and a distinct selectivity fingerprint that distinguishes it from older, less-selective probes [2]. These quantifiable differences directly impact data reproducibility and experimental outcomes, making generic substitution scientifically inadvisable for studies requiring a well-characterized, potent, and vasoactive ROCK inhibitor.

Quantitative Differentiation of SAR407899 Hydrochloride: Head-to-Head Data Against Fasudil and Y-27632


Superior Vasorelaxation Potency of SAR407899 Versus Fasudil in Isolated Arteries

In isolated artery preparations from multiple species and vascular beds, SAR407899 demonstrates an 8-fold greater vasorelaxant potency compared to fasudil. The mean IC50 for SAR407899 in these assays ranges from 122 to 280 nM, while fasudil's IC50 is approximately 1.0 to 2.2 μM [1]. This direct comparison was performed under identical experimental conditions, confirming a clear quantitative advantage for SAR407899 in vascular smooth muscle relaxation.

Vascular Biology Hypertension Vasorelaxation

Isoform-Selective Inhibition: SAR407899's 2.7-Fold Preference for ROCK-2 Over ROCK-1

SAR407899 displays a measurable preference for inhibiting the ROCK-2 isoform over ROCK-1. Under standardized assay conditions with 40 μM ATP, SAR407899 inhibits ROCK-2 with an IC50 of 102 ± 19 nM and ROCK-1 with an IC50 of 276 ± 26 nM . This 2.7-fold selectivity is a quantifiable characteristic that differentiates it from non-selective probes like fasudil, which has been reported to inhibit ROCK1 and ROCK2 with similar potency (IC50 values of 1.2 μM and 0.82 μM respectively in one study [1]), and from the pan-inhibitor Y-27632 (ROCK1 Ki = 140 nM, ROCK2 Ki = 300 nM ).

Kinase Selectivity ROCK Isoforms Enzyme Assay

Superior Antihypertensive Efficacy of SAR407899 In Vivo Compared to Fasudil and Y-27632

In rodent models of arterial hypertension, oral administration of SAR407899 (3 to 30 mg/kg) produced a more pronounced reduction in blood pressure compared to equivalent doses of fasudil and Y-27632 [1]. The published literature notes that SAR407899's antihypertensive effect was 'superior' to both comparators . This in vivo differentiation is critical, as it confirms that the superior in vitro potency of SAR407899 translates to a meaningful therapeutic advantage in whole-animal systems.

Hypertension In Vivo Pharmacology Cardiovascular

Broad Kinase Selectivity Profiling: Minimal Off-Target Activity for SAR407899

SAR407899 was screened against a large panel of kinases and receptors. It was found to be selective for ROCK over 79 other kinases at concentrations up to 10 μM [1]. While some off-target activity was observed at high concentrations (IC50s of 5.4 μM for PKC-δ and 3.1 μM for MSK-1) , the compound's primary ROCK-2 inhibition occurs at concentrations >50-fold lower. This selectivity profile is a key differentiator from less-specific inhibitors and provides confidence that observed biological effects are primarily ROCK-mediated.

Kinase Profiling Selectivity Drug Discovery

Validated Application Scenarios for SAR407899 Hydrochloride in Research and Development


Hypertension and End-Organ Damage Studies

For investigators modeling chronic hypertension and associated end-organ pathology, SAR407899 provides a potent tool for ROCK inhibition. It efficiently lowers high blood pressure and significantly reduces late-stage damage to the heart, kidneys, and vasculature in rodent models [1]. Its superior blood pressure lowering effect, compared to standard antihypertensives like ramipril and amlodipine in some models, highlights its unique protective profile [1]. This makes it ideal for long-term studies of cardiovascular remodeling and fibrosis [2].

Ex Vivo Vascular Function Assays

Researchers performing isolated tissue bath experiments on arteries from various species can rely on SAR407899 for robust and reproducible vasorelaxation. The compound demonstrates potent, species-independent relaxation of precontracted arteries, with a consistent IC50 range of 122-280 nM . Its 8-fold greater potency over fasudil ensures that clear, concentration-dependent responses are obtained without exceeding physiologically relevant concentrations .

ROCK-2 Isoform-Selective Pharmacological Studies

For studies designed to dissect the specific roles of ROCK-1 versus ROCK-2 in cellular signaling, SAR407899 offers a defined 2.7-fold selectivity for ROCK-2 (IC50 102 nM vs. 276 nM for ROCK-1 at 40 μM ATP) . While not a highly selective probe, this defined preference is useful for experiments where a ROCK-2 bias is desired. It can be used alongside a pan-inhibitor like Y-27632 or a ROCK-2-selective tool to establish a pharmacological fingerprint for a specific response .

Erectile Dysfunction Research

SAR407899 has established efficacy in preclinical models of erectile function. It increases penile length in both healthy and diabetic rabbits, and its effects have been investigated in human isolated corpora cavernosa [3]. A Phase II clinical trial (RHOKET) was conducted to evaluate its ability to increase the duration of penile erection in men with mild-to-moderate erectile dysfunction [4], providing a direct translational link for studies targeting ROCK-mediated pathways in erectile tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR407899 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.